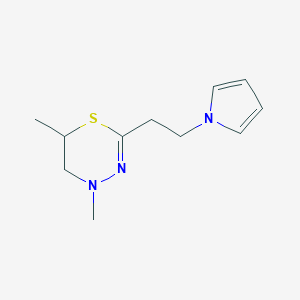
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine, also known as DMTS, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. DMTS belongs to the class of thiadiazine derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用机制
The exact mechanism of action of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine is not fully understood. However, studies have suggested that 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Furthermore, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been found to inhibit the growth of bacterial strains by disrupting bacterial cell membrane integrity.
生化和生理效应
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine can induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in inflammation. In addition, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to inhibit the growth of bacterial strains by disrupting bacterial cell membrane integrity.
实验室实验的优点和局限性
One of the advantages of using 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine in lab experiments is its broad range of biological activities. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for various research applications. Additionally, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine is relatively easy to synthesize and is commercially available. However, one of the limitations of using 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for research on 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate the exact mechanism of action of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine and to optimize its pharmacological properties for clinical use. Additionally, future research could focus on the development of novel derivatives of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine with improved solubility and bioavailability. Finally, studies could be conducted to explore the potential of 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine as an antimicrobial agent for the treatment of bacterial infections.
合成方法
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine can be synthesized by reacting 2-amino-5,6-dimethyl-4-(2-pyrrol-1-ylethyl)pyridine-3-carbonitrile with thioamide under reflux in the presence of a base. The reaction yields 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine as a yellow crystalline solid with a melting point of 175-177°C.
科学研究应用
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
CAS 编号 |
15620-48-1 |
|---|---|
产品名称 |
4,6-Dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine |
分子式 |
C11H17N3S |
分子量 |
223.34 g/mol |
IUPAC 名称 |
4,6-dimethyl-2-(2-pyrrol-1-ylethyl)-5,6-dihydro-1,3,4-thiadiazine |
InChI |
InChI=1S/C11H17N3S/c1-10-9-13(2)12-11(15-10)5-8-14-6-3-4-7-14/h3-4,6-7,10H,5,8-9H2,1-2H3 |
InChI 键 |
BOPJORNALHXLCD-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C(S1)CCN2C=CC=C2)C |
规范 SMILES |
CC1CN(N=C(S1)CCN2C=CC=C2)C |
同义词 |
5,6-Dihydro-4,6-dimethyl-2-[2-(1H-pyrrol-1-yl)ethyl]-4H-1,3,4-thiadiazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



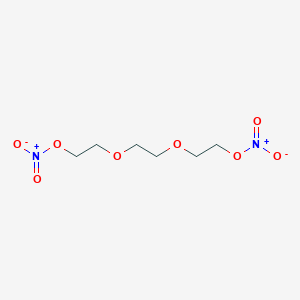
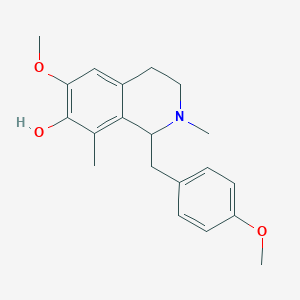
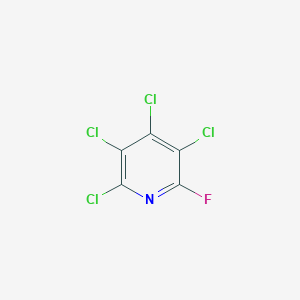
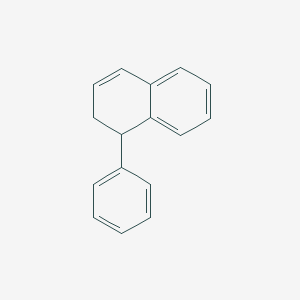
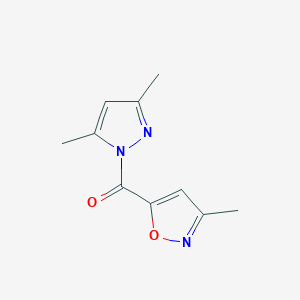
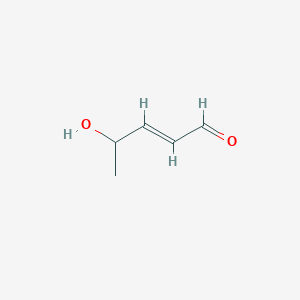
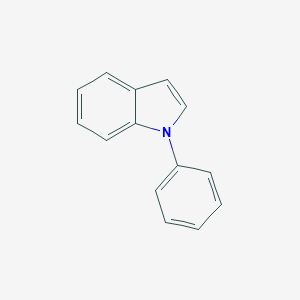
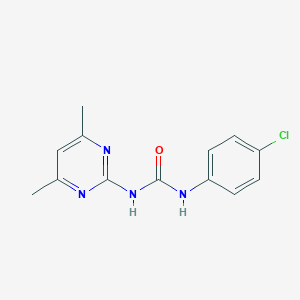
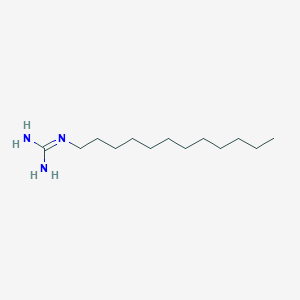
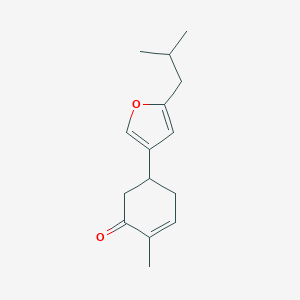
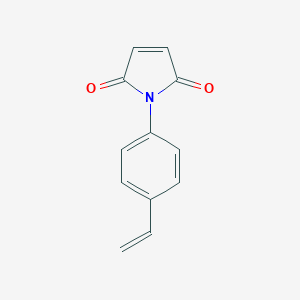
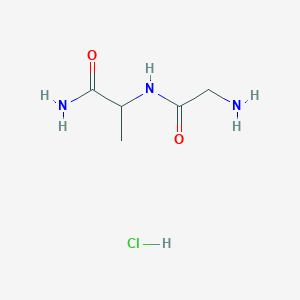
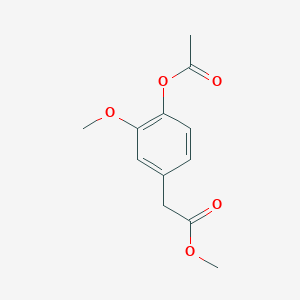
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)